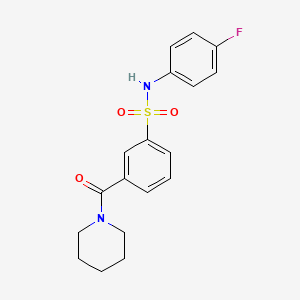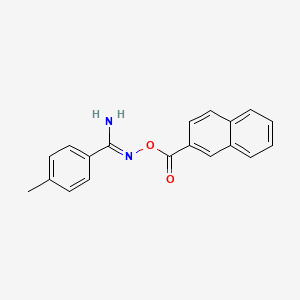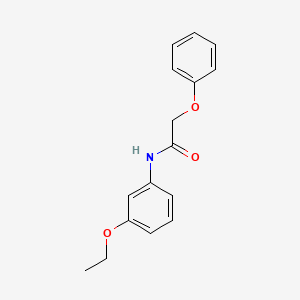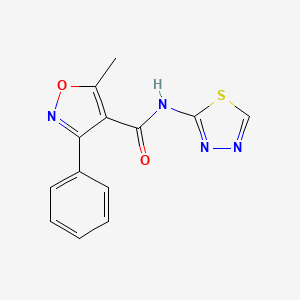![molecular formula C21H16N2O B5757701 N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
N-phenyl-N'-[2-(phenylethynyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[2-(phenylethynyl)phenyl]urea, commonly known as PP2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PP2 belongs to the class of urea derivatives and is widely used as a potent inhibitor of Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mecanismo De Acción
PP2 inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
PP2 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. PP2 has also been shown to affect neuronal signaling by regulating the activity of NMDA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PP2 has several advantages as a research tool, including its high potency and selectivity for Src family kinases. However, PP2 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PP2, including the development of more potent and selective inhibitors of Src family kinases, the investigation of the role of PP2 in modulating immune response and neuronal signaling, and the development of novel therapeutic approaches based on PP2. Furthermore, the use of PP2 as a research tool can be extended to various areas of scientific research, including drug discovery, cancer biology, immunology, and neuroscience.
Métodos De Síntesis
PP2 can be synthesized using various methods, including the reaction of 2-iodoaniline with 2-(phenylethynyl)phenyl isocyanate in the presence of a base. The reaction yields PP2 as a white crystalline solid, which can be further purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
PP2 has been extensively studied for its potential applications in various areas of scientific research, including cancer biology, immunology, and neuroscience. PP2 has been shown to inhibit the activity of Src family kinases, which play a crucial role in the development and progression of cancer cells. PP2 has also been shown to modulate the immune response by regulating the activity of T cells and B cells. Furthermore, PP2 has been shown to affect neuronal signaling by regulating the activity of N-methyl-D-aspartate (NMDA) receptors.
Propiedades
IUPAC Name |
1-phenyl-3-[2-(2-phenylethynyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-21(22-19-12-5-2-6-13-19)23-20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPAZUYCJLVJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)

![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)


![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
